(2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoicacid
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Overview
Description
(2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, commonly used in peptide synthesis as a protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid typically involves multiple steps One common method starts with the protection of the amino group using the Fmoc groupThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding and removing protecting groups, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the carbamoyl group or other functional groups present in the molecule.
Substitution: The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide (NaN3) for azide formation, isobutoxycarbonyl chloride (IBC-Cl) for mixed anhydride formation, and various organic solvents like dichloromethane (DCM) and dimethylformamide (DMF) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, removing the Fmoc group typically yields a free amine, which can then be further functionalized .
Scientific Research Applications
(2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in peptide synthesis, facilitating the creation of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of (2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. It can be selectively removed under basic conditions, allowing for the sequential addition of amino acids.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Similar in structure but with a methoxy group instead of a carbamoyl group.
(2S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid: Contains a hydroxy group, making it different in reactivity and applications.
(2S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-3-yl)propanoic acid: Features a quinolinyl group, which alters its chemical properties.
Uniqueness
Properties
Molecular Formula |
C21H22N2O5 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C21H22N2O5/c1-21(19(25)26,11-10-18(22)24)23-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H2,22,24)(H,23,27)(H,25,26)/t21-/m0/s1 |
InChI Key |
JBEPJFMBGYMQJK-NRFANRHFSA-N |
Isomeric SMILES |
C[C@](CCC(=O)N)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(CCC(=O)N)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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